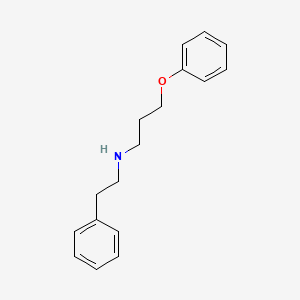

N-(3-phenoxypropyl)benzeneethanamine

Description

N-(3-Phenoxypropyl)benzeneethanamine is a synthetic organic compound featuring a benzeneethanamine backbone substituted with a 3-phenoxypropyl group. The structure comprises a phenoxy ether linked via a three-carbon propyl chain to the amine nitrogen of benzeneethanamine. For instance, benzeneethanamine derivatives are documented in antiobesity agents (e.g., Benzphetermine Hydrochloride) and as intermediates in adhesive formulations .

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

3-phenoxy-N-(2-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C17H21NO/c1-3-8-16(9-4-1)12-14-18-13-7-15-19-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |

InChI Key |

IKOZFRRVEAOISW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure allows comparisons with substituted benzeneethanamines and aryloxypropylamines. Below is a detailed analysis of its analogs:

Table 1: Comparative Analysis of N-(3-Phenoxypropyl)benzeneethanamine and Related Compounds

*Molecular weights estimated using atomic masses.

Functional Differences and Implications

- Substituent Effects: The phenoxypropyl group in this compound introduces ether oxygen atoms and a flexible propyl chain, likely enhancing lipophilicity compared to shorter or non-ether substituents (e.g., Benzphetermine’s phenylmethyl group) . This could improve blood-brain barrier penetration, though psychoactivity is unconfirmed. Halogenated analogs (e.g., 25B-NBOMe HCl) exhibit potent serotonin receptor agonism due to halogen and methoxy groups, whereas the target compound lacks these electron-withdrawing groups, suggesting divergent biological activity . Chlorinated propylamines () highlight how halogenation alters reactivity; replacing chlorine with phenoxy may reduce electrophilicity, favoring stability in pharmaceutical formulations .

- Synthetic Pathways: this compound could be synthesized via nucleophilic substitution, analogous to methods in , where amines react with brominated or chlorinated precursors (e.g., N-benzyl-N-(4-methoxybenzyl)-N-(2-bromo-3-phenoxypropyl)amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.